molecular formula C18H15FN2O3 B12487504 [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate

Cat. No.: B12487504
M. Wt: 326.3 g/mol
InChI Key: XUKKQCVFJUQHNS-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a fluorinated benzoate ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate typically involves multiple steps. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The fluorinated benzoate ester may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate
  • [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-chloro-4-methylbenzoate

Uniqueness

The presence of both the oxadiazole ring and the fluorinated benzoate ester in [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate makes it unique. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate

InChI

InChI=1S/C18H15FN2O3/c1-11-3-6-13(7-4-11)17-20-16(24-21-17)10-23-18(22)14-8-5-12(2)15(19)9-14/h3-9H,10H2,1-2H3

InChI Key

XUKKQCVFJUQHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC(=O)C3=CC(=C(C=C3)C)F

Origin of Product

United States

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